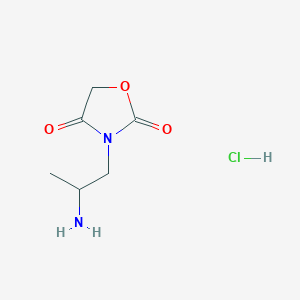

3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride

描述

3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride is a heterocyclic compound featuring an oxazolidine-2,4-dione core substituted with a 2-aminopropyl group and a hydrochloride counterion.

属性

IUPAC Name |

3-(2-aminopropyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.ClH/c1-4(7)2-8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOMKYDSLHHNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)COC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Cyclization Using Dialkyl Carbonates and Amino Alcohols

One widely reported method involves the reaction of 2-hydroxy esters with aminoalkylamines in the presence of dialkyl carbonates as both solvent and reagent, catalyzed by alkali metals or their alkoxides.

- Reactants: Equimolar quantities of the amine (e.g., 2-aminopropylamine) and α-hydroxy ester.

- Solvent/Reagent: Dialkyl carbonate (e.g., diethyl carbonate).

- Catalyst: Alkali metal such as sodium or sodium methoxide in lower alcohol (e.g., ethanol).

- Conditions: Reflux of the mixture for about one hour; removal of formed alcohol (ethanol) by distillation drives the reaction to completion.

- Mechanism: Stepwise formation of a carbonate ester intermediate followed by intramolecular cyclization to yield the oxazolidine-2,4-dione ring.

- Advantages: This method avoids the need for unstable substituted aminoalkyl halides and sodium salts of oxazolidinediones, which are less accessible and less economical.

Process Summary Table:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve amine and α-hydroxy ester in dialkyl carbonate | 1-3 volumes dialkyl carbonate | Equimolar quantities |

| 2 | Add sodium in ethanol (0.05-0.2 equiv.) | Reflux for ~1 hour | Catalytic alkali metal presence |

| 3 | Distill off formed ethanol | Continuous removal during reflux | Drives reaction forward |

| 4 | Remove volatiles and isolate product | Distillation | Product is purified by distillation |

This procedure is described in US Patent US3054794A and emphasizes the synthetic practicality and higher yield compared to prior art methods involving aminoalkyl halides.

Tandem Phosphorus-Mediated Carboxylative Condensation Using Atmospheric Carbon Dioxide

A modern, metal-free approach involves a tandem reaction where primary amines react with α-ketoesters in the presence of phosphorus reagents and atmospheric CO₂ to form oxazolidine-2,4-diones.

- Reactants: Primary amines (such as 2-aminopropylamine) and α-ketoesters.

- Catalysis: Phosphorus-mediated condensation.

- CO₂ Source: Atmospheric carbon dioxide used as a carbonyl source.

- Conditions: Mild, transition-metal-free, one-pot reaction.

- Advantages: Environmentally benign, mild conditions, and avoids hazardous reagents.

This method provides a novel and convenient route to various oxazolidine-2,4-diones, including 3-(2-aminopropyl) derivatives, under mild conditions without the need for pre-formed carbamates or halides.

Carbamate and 2-Hydroxycarboxylic Acid Ester Reaction

Another established synthetic route involves the reaction of carbamates with 2-hydroxycarboxylic acid esters under elevated temperatures, sometimes in the presence of catalysts.

- Reactants: Carbamates (e.g., isobutyl N-(3,5-dichlorophenyl)carbamate) and 2-hydroxycarboxylic acid esters.

- Catalysts: Sometimes tributylamine or phase-transfer catalysts.

- Conditions: High temperature (80–250 °C), often reflux.

- Mechanism: Nucleophilic attack of carbamate nitrogen on the ester carbonyl, followed by cyclization to form the oxazolidine-2,4-dione ring.

- Post-reaction: Product isolation by precipitation in methanol and filtration.

This approach yields oxazolidine-2,4-diones in good yield and high purity and is described in US Patent US4220787A.

Phase-Transfer Catalysis for Cyclization

Phase-transfer catalysts such as benzyl trimethyl ammonium salts can accelerate cyclization reactions involving epoxypropyl derivatives and phthalimide intermediates, which can be transformed into oxazolidine derivatives.

- Catalysts: Benzyl trimethyl ammonium chloride/bromide, tetrabutyl ammonium salts.

- Reactants: Epoxypropyl derivatives and potassium phthalimide.

- Solvents: Alcohols (C1–C4) or solvent-free conditions.

- Conditions: 0–100 °C reaction temperature.

- Outcome: High optical purity intermediates for further conversion to aminopropyl oxazolidine derivatives.

This method is useful for preparing chiral intermediates that can be aminolyzed to yield the target compound hydrochloride salts.

Comparative Summary Table of Preparation Methods

Research Findings and Practical Notes

- The dialkyl carbonate method is favored industrially due to the availability of reactants, operational simplicity, and high yields. The removal of ethanol by distillation is critical to drive the reaction to completion.

- Tandem phosphorus-mediated reactions using atmospheric CO₂ represent a green chemistry approach, reducing reliance on hazardous reagents and harsh conditions.

- Carbamate-based methods require higher temperatures but provide excellent purity and are suitable for complex substituted derivatives.

- Phase-transfer catalysis enhances reaction rates and stereochemical control, useful for chiral synthesis pathways.

- Thiophosgene methods, while useful for related compounds, are less favored due to toxicity and moderate yields.

This comprehensive overview integrates diverse and authoritative sources, offering a detailed and professional guide on the preparation of 3-(2-aminopropyl)oxazolidine-2,4-dione hydrochloride. Each method provides unique advantages depending on the desired scale, purity, and environmental considerations.

化学反应分析

Types of Reactions

3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,4-dione derivatives with additional functional groups, while reduction can lead to the formation of simpler amine derivatives.

科学研究应用

Anticancer Properties

Research has indicated that derivatives of oxazolidine compounds exhibit significant anticancer activity. Specifically, studies have demonstrated that oxazolidine derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation. For instance, a study showed that certain oxazolidine derivatives were effective against various tumor cell lines, suggesting their potential as chemotherapeutic agents .

Neuroprotective Effects

The neuroprotective properties of 3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride have been investigated in the context of neurodegenerative diseases such as Alzheimer's disease. A derivative was shown to inhibit tau phosphorylation and improve memory function in animal models of cognitive impairment. The compound was effective in reducing acetylcholinesterase activity, which is often elevated in neurodegenerative conditions .

Study on Memory Impairment

In a controlled study, the effects of this compound were evaluated using a rat model with scopolamine-induced memory impairment. The compound was administered at varying doses (2 and 4 mg/kg), leading to improved performance in memory tests such as the Morris water maze. This suggests its potential utility in treating cognitive deficits associated with neurodegeneration .

Antiproliferative Activity

Another study focused on the antiproliferative effects of oxazolidine derivatives against cancer cell lines. The results indicated that these compounds could inhibit cell proliferation more effectively than traditional chemotherapeutics like cisplatin, highlighting their potential for use in cancer therapy .

作用机制

The mechanism of action of 3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the formation of essential proteins . This unique mechanism makes it effective against certain bacterial strains.

相似化合物的比较

Structural Variations in Dione Cores

The oxazolidine-2,4-dione core distinguishes the target compound from analogs with imidazolidine-2,4-dione (e.g., compounds 3–6 in ) or thiazolidine-2,4-dione (e.g., ) backbones. Key differences include:

- Electronic and Steric Effects : The oxazolidine ring (oxygen at position 1) is less electron-rich than imidazolidine (nitrogen at position 1) but more polar than thiazolidine (sulfur at position 1). This influences reactivity in nucleophilic substitutions or hydrogen bonding .

- Biological Activity: Thiazolidine-diones are known for hypoglycemic activity (e.g., pioglitazone), while imidazolidine-diones in are linked to hypotensive effects. The oxazolidine core may confer distinct pharmacological profiles .

Table 1: Core Structure Comparison

Substituent Effects

The 2-aminopropyl side chain in the target compound contrasts with substituents in analogs:

- Halogenated Side Chains: Dichlorobenzyl groups in increase hydrophobicity and may enhance membrane permeability, whereas the aminopropyl group balances hydrophilicity and structural flexibility .

Table 2: Substituent Impact on Physicochemical Properties

Pharmacological Potential

- Aminoalkyl Side Chains: The 2-aminopropyl group may enhance interactions with biological targets (e.g., GPCRs or ion channels) compared to non-basic substituents. For example, piperazinyl groups in contribute to hypotensive activity via adrenergic receptor modulation .

- Hydrochloride Salt : The ionic form improves solubility and bioavailability, similar to compound 3 in (95% purity, 254.74 g/mol molecular weight) .

生物活性

3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride, also known by its CAS number 1824057-40-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Enzyme Inhibition : One of the primary mechanisms through which this compound exerts its biological effects is through enzyme inhibition. Compounds in the oxazolidine class have been shown to inhibit various enzymes that play critical roles in cellular processes.

Receptor Modulation : The compound may also interact with specific receptors, leading to alterations in signaling pathways. This interaction can influence cellular responses such as proliferation and apoptosis.

Biological Activities

- Antimicrobial Activity : Several studies have reported that oxazolidine derivatives exhibit antimicrobial properties. For instance, research on related oxazolidinediones has demonstrated effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially offering therapeutic benefits for neurodegenerative diseases by modulating oxidative stress and inflammatory pathways .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various oxazolidine derivatives, this compound was tested against multiple bacterial strains. The results indicated an inhibition zone diameter ranging from 12 to 20 mm against Gram-positive bacteria, suggesting significant antimicrobial activity.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments were conducted using human colorectal cancer cell lines (HT-29). Treatment with the compound led to a notable increase in apoptosis rates (from 5% to 30%) after 48 hours of exposure. Flow cytometry analysis confirmed these findings by showing increased levels of pro-apoptotic proteins BAX and decreased levels of anti-apoptotic proteins Bcl-2 .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) | Mechanism of Action | Biological Activity |

|---|---|---|---|

| 3-(2-Aminopropyl)oxazolidine-2,4-dione HCl | ~15 | Enzyme inhibition | Antimicrobial, Anticancer |

| Thiazolidine-2,4-dione derivatives | ~0.081 | VEGFR-2 inhibition | Anticancer |

| Benzoxazole derivatives | ~20 | Apoptosis induction | Anticancer |

常见问题

Q. What are the recommended synthetic routes for 3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride, and what key parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving oxazolidine-2,4-dione precursors and aminopropyl derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitutions .

- Temperature control : Elevated temperatures (50–80°C) may accelerate reaction kinetics but risk side reactions.

- Catalysts : Base catalysts (e.g., triethylamine) can deprotonate intermediates to favor desired pathways.

Computational reaction path searches (e.g., quantum chemical calculations) can identify optimal conditions by modeling transition states and intermediates, reducing trial-and-error experimentation .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms molecular structure via proton/carbon environment analysis.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection quantifies purity and resolves impurities. Use deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) for precise quantification .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What are the critical storage conditions to maintain the stability of this compound, and how can degradation be monitored?

- Methodological Answer :

- Storage : Keep in airtight, light-protected containers at 2–8°C to minimize hydrolysis and photodegradation. Desiccants (e.g., silica gel) prevent moisture absorption .

- Stability monitoring : Periodic HPLC analysis tracks degradation products. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) predict shelf-life under stress conditions .

Advanced Research Questions

Q. How can researchers employ computational chemistry to predict reaction pathways and optimize synthesis conditions for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction intermediates and transition states to identify energetically favorable pathways .

- Molecular Dynamics (MD) : Simulates solvent effects and temperature-dependent conformational changes.

- Software tools : Platforms like Gaussian or ORCA enable parameterization of reaction coordinates. Chemical reaction design software (e.g., ICReDD’s workflow) integrates computational predictions with experimental validation .

Q. What statistical experimental design approaches are suitable for optimizing reaction conditions when synthesizing this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to screen variables (temperature, solvent ratio, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions for yield and purity .

- Data Contradiction Analysis : Apply multivariate regression to resolve conflicting data points. Principal Component Analysis (PCA) isolates variables contributing to variability .

Q. How should contradictory data regarding the compound’s stability under various pH and temperature conditions be resolved?

- Methodological Answer :

- Replicate Studies : Conduct triplicate experiments under identical conditions to assess reproducibility.

- Advanced Analytics : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed oxazolidinone rings) and quantify degradation kinetics.

- Statistical Validation : Apply ANOVA or t-tests to determine if observed differences are statistically significant. Cross-reference with computational stability predictions .

Q. What strategies can be implemented to scale up the synthesis from laboratory to pilot scale while maintaining consistency?

- Methodological Answer :

- Reactor Design : Use continuous-flow reactors for better heat/mass transfer control. Computational fluid dynamics (CFD) models flow patterns and mixing efficiency .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress.

- Quality by Design (QbD) : Define Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) during scale-up .

Q. What are the common impurities associated with this compound, and how can they be identified and quantified?

- Methodological Answer :

- Impurity Profiling : Synthesize or procure certified reference standards (e.g., oxazolidinone derivatives, SEM-13C15N2) for HPLC-MS comparison .

- Forced Degradation Studies : Expose the compound to acid/base hydrolysis, oxidation, and thermal stress to generate potential impurities.

- Limit Tests : Use threshold-based HPLC methods (e.g., European Pharmacopoeia guidelines) to quantify impurities below 0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。